molecular formula C19H22N2O2S B5199229 2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE

2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE

Cat. No.: B5199229
M. Wt: 342.5 g/mol
InChI Key: BZXYGKHGQPWECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE is a compound belonging to the benzamide class. Benzamides are significant in various fields, including medical, industrial, and biological applications. This compound, like other benzamides, is known for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE typically involves the reaction of 2-(ethylsulfanyl)benzoic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and thereby regulating glucose levels in the body.

Comparison with Similar Compounds

Similar Compounds

    N-benzimidazol-2yl benzamide analogues: These compounds also exhibit significant biological activities and are used in similar applications.

    2,3-dimethoxybenzamides: Known for their antioxidant and antibacterial properties.

    3-acetoxy-2-methylbenzamides: Used in various medicinal and industrial applications.

Uniqueness

2-[2-(ETHYLSULFANYL)BENZAMIDO]-N-(PROPAN-2-YL)BENZAMIDE is unique due to its specific ethylsulfanyl and isopropyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

IUPAC Name

2-[(2-ethylsulfanylbenzoyl)amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-24-17-12-8-6-10-15(17)19(23)21-16-11-7-5-9-14(16)18(22)20-13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXYGKHGQPWECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.